molecular formula C16H20FNO4 B2822661 3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902960-03-5

3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No. B2822661
CAS RN: 1902960-03-5
M. Wt: 309.337
InChI Key: TVZYYQOVOQYGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a chemical compound. It is related to 3-Fluoro-4-methoxybenzoic acid, which is a fluorinated para-anisic acid derivative .


Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 3-Fluoro-4-methoxybenzoic acid can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .

Scientific Research Applications

Fluorinated Benzamides in Antibacterial Drug Research

A study by Straniero et al. (2023) explored 2,6-difluorobenzamides, closely related to the specified compound, for their potential as antibacterial drugs. These compounds, particularly 1,4-tetrahydronaphthodioxane benzamides, have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Their potential as fluorescent probes for investigating bacterial cell division processes was highlighted, underscoring their scientific value in microbiological and pharmacological research (Straniero et al., 2023).

Fluorine-18 Labeling for PET Imaging

Lang et al. (1999) synthesized fluorinated derivatives, similar to the mentioned compound, for use in positron emission tomography (PET) imaging. These compounds, including fluorine-18-labeled benzamides, were evaluated for their biological properties in rats. Their research contributes to the understanding of how fluorinated compounds can be used in neuroimaging, particularly for assessing brain receptor distribution (Lang et al., 1999).

Synthesis of Fluorinated Compounds for Medical Applications

Research by Owton et al. (1995) involved synthesizing various fluorinated compounds, including those structurally related to the specified chemical. Their work aimed at improving systemic exposure in medical applications, highlighting the role of fluorinated compounds in enhancing drug efficacy and bioavailability (Owton et al., 1995).

Fluorine-Containing Benzamides in Tumor Imaging

A study by Tu et al. (2007) developed fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. This research showcases the application of fluorinated benzamides in cancer diagnostics, offering insights into tumor biology and potential therapeutic targets (Tu et al., 2007).

Fluorescence in Fluorinated Liquid Crystals

Praveen and Ojha (2012) conducted a study on fluorinated liquid crystals, which are structurally related to the compound . They investigated the photoresponsive behavior of these crystals, providing valuable information about enhancing UV stability while maintaining conductivity. This research is significant in materials science, particularly in the development of new materials with unique optical properties (Praveen & Ojha, 2012).

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-20-13-4-2-10(8-12(13)17)16(19)18-11-3-5-14-15(9-11)22-7-6-21-14/h2,4,8,11,14-15H,3,5-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZYYQOVOQYGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.